molecular formula C7H7BrFN B1271938 5-Bromo-3-fluoro-2-methylaniline CAS No. 886761-86-0

5-Bromo-3-fluoro-2-methylaniline

Cat. No.: B1271938
CAS No.: 886761-86-0
M. Wt: 204.04 g/mol
InChI Key: WZOCIQQLMNJJSE-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methylaniline typically involves the halogenation of 2-methylaniline. One common method is the bromination of 3-fluoro-2-methylaniline using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products Formed:

  • Substitution reactions can yield various substituted anilines.
  • Coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several fields:

Medicinal Chemistry

5-Bromo-3-fluoro-2-methylaniline serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Notably, it is involved in the development of compounds that activate sirtuin 6 (SIRT6), a protein implicated in tumor suppression.

Case Study: SIRT6 Activators
Research indicates that derivatives of this compound can enhance SIRT6 activity, potentially leading to therapeutic benefits in cancer therapy. A study demonstrated that these activators can influence histone acetylation levels, impacting gene expression related to tumor growth .

Organic Synthesis

The compound is utilized as a building block for synthesizing complex organic molecules, including enzyme inhibitors and receptor modulators.

Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-chloroanilineLacks oxan-4-ylmethyl groupSimpler structure; less reactivity compared to target compound
2-Bromo-4-methylanilineContains a methyl groupDifferent reactivity profile due to methyl group presence
5-Bromo-2-methylanilineSimilar structure but lacks fluorineDifferent electronic properties affecting reactivity

This table highlights how the specific arrangement of substituents in this compound enhances its potential applications compared to structurally similar compounds.

Industrial Applications

The compound plays a role in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for various chemical processes, including:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It is frequently used as an intermediate in API production due to its reactivity.
  • Material Science : The compound's properties are explored for developing new materials with specific functionalities.

Biochemical Interactions

This compound interacts with several biological targets, making it valuable for drug discovery:

Mechanism of Action :

  • The compound binds to allosteric sites on proteins like SIRT6, modulating their activity and influencing cellular pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methylaniline depends on its application. In drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: Similar structure but with different substitution pattern.

    2-Bromo-5-fluoroaniline: Another brominated and fluorinated aniline derivative.

Uniqueness: 5-Bromo-3-fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable building block in organic synthesis and a versatile intermediate in various applications.

Biological Activity

5-Bromo-3-fluoro-2-methylaniline (CAS Number: 627871-16-3) is an aromatic amine characterized by the presence of bromine and fluorine substituents on its aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a synthetic intermediate for various pharmaceuticals.

The molecular formula of this compound is C₇H₇BrFN, with a molecular weight of 204.04 g/mol. It appears as a pale purple powder with a melting point range of 86 °C to 90 °C. The compound possesses multiple reactive sites, including the amine group, which can participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions .

1. Sirtuin Activation and Cancer Treatment

One of the most significant biological activities associated with this compound is its role as a precursor in the synthesis of MDL compounds, which are known activators of sirtuin 6 (SIRT6). SIRT6 is implicated in tumor suppression through its role in regulating histone acetylation levels. Research indicates that MDL compounds derived from this aniline derivative enhance deacetylase activity, potentially offering therapeutic implications in cancer treatment .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
SIRT6 ActivationEnhances deacetylase activity
Anti-cancer PotentialInhibits tumor growth through SIRT6
Enzyme InteractionBinds to enzymes involved in cancer progression

2. Cytotoxicity Studies

Cytotoxicity assays have shown that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, MDL compounds have demonstrated the ability to suppress tumor growth in vivo, as evidenced by reduced tumor size in treated mice models .

Case Study: MDL Compounds Derived from this compound

In a study examining the efficacy of MDL compounds on human hepatocellular carcinoma cells, it was found that these compounds significantly decreased histone acetylation levels, leading to enhanced apoptosis in cancer cells. The IC50 values for these compounds ranged from 25 to 50 μM, indicating effective cytotoxicity against targeted cancer types .

Pharmacokinetics and Toxicology

This compound exhibits favorable pharmacokinetic properties:

  • High Absorption : The compound is predicted to have high gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : It is classified as a blood-brain barrier permeant.
  • Cytochrome P450 Interaction : It acts as an inhibitor for CYP1A2, which may influence drug metabolism .

However, caution is advised due to its classification as an irritant, necessitating appropriate handling measures during laboratory use.

Q & A

Q. Basic: What synthetic routes are commonly employed for preparing 5-Bromo-3-fluoro-2-methylaniline, and how are intermediates characterized?

Methodological Answer:
this compound is typically synthesized via sequential halogenation and amination of toluene derivatives. A plausible route involves:

Bromination : Direct bromination of 3-fluoro-2-methylaniline using NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity.

Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate intermediates, monitored by TLC.

Characterization : NMR (e.g., 1^1H, 13^{13}C, 19^{19}F) to confirm substitution patterns, with mass spectrometry (HRMS) for molecular weight validation .

Key Data :

IntermediatePurity (HPLC)Key NMR Peaks (δ, ppm)
3-Fluoro-2-methylaniline>97%1^1H: 6.8–7.2 (aromatic), 2.3 (CH3_3)
Final Product>95%19^{19}F: -110 to -115 (CF coupling)

Q. Advanced: How does steric and electronic effects influence the regioselectivity of further functionalization (e.g., Suzuki coupling) in this compound?

Methodological Answer:
The bromine atom at position 5 is meta to the amine and ortho to the methyl group, creating steric hindrance. Electronic effects from the electron-withdrawing fluorine (position 3) deactivate the ring, directing cross-coupling reactions (e.g., Suzuki) to the bromine site. Computational studies (DFT) predict activation energies for competing pathways:

  • Preferred Pathway : Pd-mediated coupling at Br (lower ΔG‡ due to reduced steric clash compared to fluorinated positions).
  • Validation : X-ray crystallography of post-reaction products confirms retention of the methyl and fluorine groups .

Q. Basic: What analytical methods are critical for assessing purity and stability of this compound?

Methodological Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient). Acceptable purity for research: >95% .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products include oxidized amines (identified via m/z shifts) .

Storage Recommendations :

  • Store at 0–6°C under inert gas (Ar/N2_2) to prevent oxidation .

Q. Advanced: How to resolve contradictions in reported melting points or spectral data for halogenated aniline derivatives?

Methodological Answer:
Discrepancies often arise from:

Isomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between ortho/meta isomers.

Crystallinity variations : DSC (Differential Scanning Calorimetry) to compare polymorphic forms.

Cross-validation : Compare with structurally analogous compounds (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid, CAS 1191988-29-0) for consistency in fluorine chemical shifts .

Example : If a reported mp of 85–88°C conflicts with observed 92–94°C, recrystallize from ethanol/water and re-analyze by DSC .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid amine vapor exposure.
  • Spill Response : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Q. Advanced: Can computational modeling predict the reactivity of this compound in photochemical reactions?

Methodological Answer:
Yes. TD-DFT calculations simulate UV-Vis spectra to identify excited-state reactivity:

  • Key Findings : The fluorine atom increases the compound’s susceptibility to photo-induced C-Br bond cleavage.
  • Experimental Validation : Irradiate in acetonitrile (λ = 300 nm) and track reaction progress via GC-MS. Observed products include debrominated derivatives and fluorinated byproducts .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOCIQQLMNJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372198
Record name 5-bromo-3-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-86-0
Record name 5-bromo-3-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1-fluoro-2-methyl-3-nitro-benzene (9.96 g) and iron powder (11.9 g) in ethanol (100 ml), water (20 ml) and concentrated hydrochloric acid (2 ml) was heated at reflux for one hour. After cooling, the reaction mixture was filtered through hyflo (calcined diatomaceous earth) and concentrated. The residue was purified by chromatography on silica gel (ethyl acetate/cyclohexane 1:9 to 1:4). Yield: 7.06 g of 5-bromo-3-fluoro-2-methyl-phenylamine as an oil.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Bromo-3-fluoro-2-methylaniline
5-Bromo-3-fluoro-2-methylaniline
5-Bromo-3-fluoro-2-methylaniline
5-Bromo-3-fluoro-2-methylaniline
5-Bromo-3-fluoro-2-methylaniline
5-Bromo-3-fluoro-2-methylaniline

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